molecular formula C21H11ClF8N2O B11517528 (1E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

(1E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B11517528
M. Wt: 494.8 g/mol
InChI Key: KMTWFVWEGNETJD-OWNKRRAQSA-N
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Description

(1E)-1-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE typically involves multi-step organic reactions. The initial step often includes the preparation of the intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include halogenated phenyl derivatives, hydrazine derivatives, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

Industry

In industry, (1E)-1-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is used in the production of specialty chemicals and materials. Its unique properties, such as thermal stability and reactivity, make it valuable in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of (1E)-1-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The compound’s halogenated aromatic rings and hydrazine moiety are key structural features that enable its binding to target proteins and enzymes, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1E)-1-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE include other halogenated aromatic compounds and hydrazine derivatives. Examples include:

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzene
  • 2-Chloro-6-fluorophenylhydrazine
  • 4-(Trifluoromethyl)phenylhydrazine

Uniqueness

The uniqueness of (1E)-1-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE lies in its specific combination of halogenated aromatic rings and hydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H11ClF8N2O

Molecular Weight

494.8 g/mol

IUPAC Name

N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C21H11ClF8N2O/c22-13-2-1-3-14(23)12(13)9-33-11-6-4-10(5-7-11)8-31-32-20-18(26)16(24)15(21(28,29)30)17(25)19(20)27/h1-8,32H,9H2/b31-8+

InChI Key

KMTWFVWEGNETJD-OWNKRRAQSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F)F

Origin of Product

United States

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